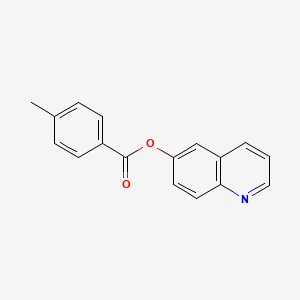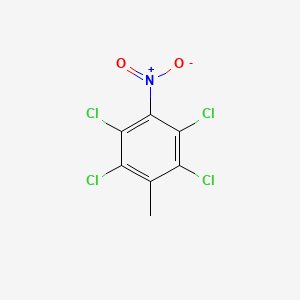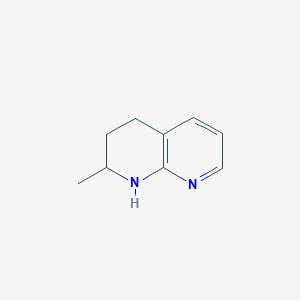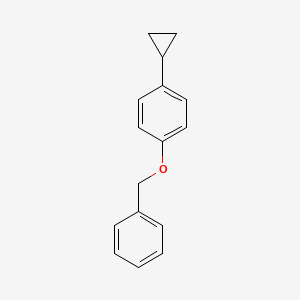
1-(Benzyloxy)-4-cyclopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-4-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-cyclopropylbenzene typically involves the following steps:
Benzylation: The introduction of a benzyloxy group to the benzene ring can be achieved through a benzylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using a cyclopropyl halide (e.g., cyclopropyl bromide) and a suitable catalyst such as a transition metal complex.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-(Benzyloxy)-4-cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding cyclopropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cyclopropylbenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced .
科学的研究の応用
1-(Benzyloxy)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 1-(Benzyloxy)-4-cyclopropylbenzene involves its interaction with molecular targets through its benzyloxy and cyclopropyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent.
1-(Benzyloxy)urea: Contains a urea group instead of a cyclopropyl group.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Features a triazole ring and a chlorophenyl group.
Uniqueness: 1-(Benzyloxy)-4-cyclopropylbenzene is unique due to the presence of both a benzyloxy and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
1044067-60-8 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
1-cyclopropyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H16O/c1-2-4-13(5-3-1)12-17-16-10-8-15(9-11-16)14-6-7-14/h1-5,8-11,14H,6-7,12H2 |
InChIキー |
SARLPFLSHPDCIP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)
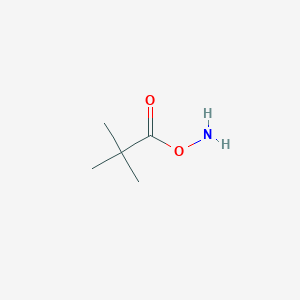
![7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15072744.png)
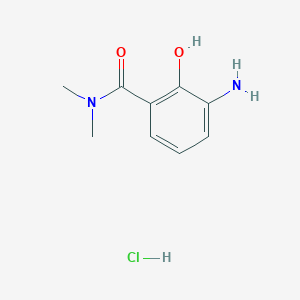
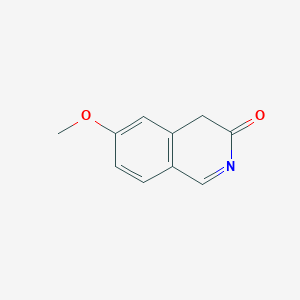
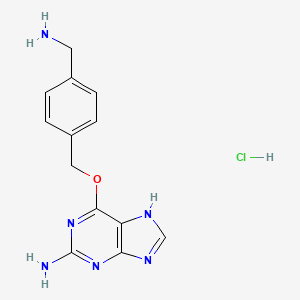
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
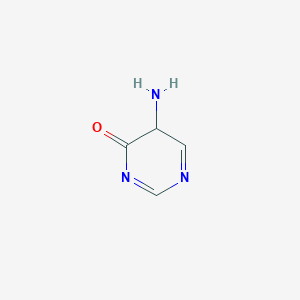
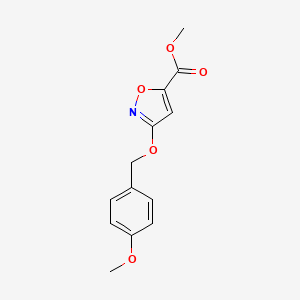
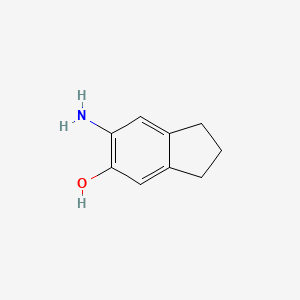
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
